molecular formula C11H19NO5 B052133 1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate CAS No. 184046-78-4

1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No. B052133
M. Wt: 245.27 g/mol
InChI Key: SVSSZFBZFUSINI-YUMQZZPRSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate" often begins with L-aspartic acid or similar starting materials. For example, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine was synthesized from L-aspartic acid through a series of steps involving methylation, reduction, protection, and mesylation, culminating in an overall yield of 65% for the target compound (Yoshida et al., 1996). Such methods highlight the intricate steps required to achieve the desired chiral and structural specificity.

Scientific Research Applications

  • Synthesis and Chiral Auxiliary Applications :

    • "tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate" has been synthesized and used as a chiral auxiliary in dipeptide synthesis. It has shown effectiveness in the preparation of enantiomerically pure compounds, illustrating its utility in stereoselective synthesis (Studer, Hintermann, & Seebach, 1995).
  • Derivatives in Organic Synthesis :

    • Derivatives like "2(S)-(beta-tert-Butoxycarbonyl-alpha-(S)-hydroxyethyl)-4-R-hydroxypyrrolidine-1-carboxylic acid, tert-butyl ester" have been synthesized and reduced using Ru(II)‐BINAP, demonstrating the compound's versatility in organic synthesis (King, Armstrong, & Keller, 2005).
  • Mechanism Studies and Group Migration :

    • A study on "tert-butyloxycarbonyl (Boc) group migration" in pyrrolidine derivatives revealed a base-generated alkoxide-triggered migration, contributing to understanding the chemical behavior of such compounds (Xue & Silverman, 2010).
  • Synthesis from L-Aspartic Acid :

    • Large-scale synthesis of "(3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine" from L-aspartic acid illustrates the compound's scalability and potential in pharmaceutical synthesis (Yoshida et al., 1996).
  • Medicinal Chemistry Applications :

    • Derivatives like "4-Fluoropyrrolidine-2-carbonyl fluorides" have been explored for their use in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information about this compound, it’s difficult to provide details about its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(13)8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSSZFBZFUSINI-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate

Synthesis routes and methods I

Procedure details

A solution containing 3-hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (1, 16 g, 71 mmol. See: Hodges, J. A.; Raines, R. T. J. Am. Chem. Soc. 2005, 45, 15923) in DMF (100 mL) was cooled to 0° C. To this solution was added K2CO3 (16 g, 116 mmol) followed by iodomethane (5.4 mL, 87 mmol). The reaction mixture was slowly warmed to ambient temperature over 1 h at which time it became a yellow heterogeneous solution. This mixture was heated at 90° C. for 1 h and then cooled to ambient temperature. The solution was diluted with brine, extracted with diethyl ether, dried over anhydrous Na2SO4, filtered, and concentrated to afford 14.8 g (87%) of 3-hydroxypyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (2) as a yellow oil (See: Demange, L.; Cluzeau, J.; Menez, A.; Dugave, C. Tetrahedron Lett. 2001, 42, 651).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Treiber, H Aissaoui, S Delahaye, S Glutz… - …, 2023 - Wiley Online Library
The dual orexin receptor antagonist daridorexant was approved in 2022 in the USA and EU for the treatment of insomnia. The purpose of this study was the identification of its metabolic …
小路貴生, ショウジタカオ - 2017 - tuat.repo.nii.ac.jp
近年の分子生物学や遺伝子工学, ケミカルバイオロジーといった分野の発展により, アミノ酸やペプチド, 核酸, 糖といった生体分子が多くの生命現象において重要な役割を担っていることが明らかと…
Number of citations: 3 tuat.repo.nii.ac.jp

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